molecular formula C15H14N2O3S B14434489 3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine CAS No. 74834-97-2

3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine

Cat. No.: B14434489
CAS No.: 74834-97-2
M. Wt: 302.4 g/mol
InChI Key: HMOJGIYUNFFLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in pharmaceuticals, agriculture, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine typically involves the nitration of 3-ethoxy-7-methyl-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The ethoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reactions using halogens or halogenating agents.

Major Products:

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenothiazine derivatives.

Scientific Research Applications

3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

  • 3-Methoxy-7-methyl-1-nitro-10H-phenothiazine
  • 3-Ethoxy-7-methyl-1-amino-10H-phenothiazine
  • 3-Ethoxy-7-methyl-1-nitroso-10H-phenothiazine

Comparison: 3-Ethoxy-7-methyl-1-nitro-10H-phenothiazine is unique due to the presence of the ethoxy and nitro groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.

Properties

CAS No.

74834-97-2

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

3-ethoxy-7-methyl-1-nitro-10H-phenothiazine

InChI

InChI=1S/C15H14N2O3S/c1-3-20-10-7-12(17(18)19)15-14(8-10)21-13-6-9(2)4-5-11(13)16-15/h4-8,16H,3H2,1-2H3

InChI Key

HMOJGIYUNFFLIM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C2C(=C1)SC3=C(N2)C=CC(=C3)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.